molecular formula C15H19N3 B11867266 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline

Cat. No.: B11867266
M. Wt: 241.33 g/mol
InChI Key: ZLMIZIMUBWARIB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a quinoxaline core structure with a piperidine ring attached, making it a significant molecule in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-diketoquinoxaline with piperidine under reflux conditions . This reaction requires a high temperature and a strong acid catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing phosphate-based heterogeneous catalysts, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with altered pharmacological properties, making them useful in drug development .

Scientific Research Applications

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to its observed pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its combination of a quinoxaline core and a piperidine ring makes it particularly effective in certain biological applications, distinguishing it from other quinoxaline derivatives .

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2,3-dimethyl-6-piperidin-1-ylquinoxaline

InChI

InChI=1S/C15H19N3/c1-11-12(2)17-15-10-13(6-7-14(15)16-11)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

ZLMIZIMUBWARIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N3CCCCC3)C

Origin of Product

United States

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